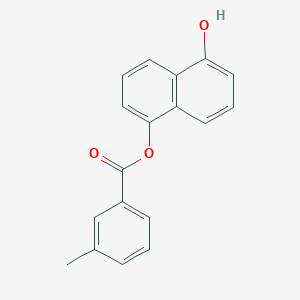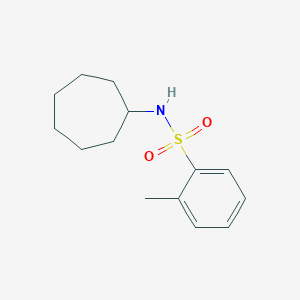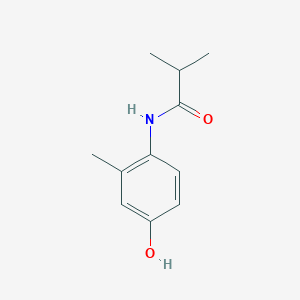
5-Hydroxy-1-naphthyl 3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-1-naphthyl 3-methylbenzoate, also known as HNMB, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1-naphthyl 3-methylbenzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 5-Hydroxy-1-naphthyl 3-methylbenzoate has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Furthermore, 5-Hydroxy-1-naphthyl 3-methylbenzoate has been found to exhibit anti-bacterial activity against a range of bacterial strains.
Wirkmechanismus
The exact mechanism of action of 5-Hydroxy-1-naphthyl 3-methylbenzoate is not fully understood. However, it has been proposed that 5-Hydroxy-1-naphthyl 3-methylbenzoate exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 5-Hydroxy-1-naphthyl 3-methylbenzoate has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 5-Hydroxy-1-naphthyl 3-methylbenzoate has been shown to disrupt bacterial cell membranes, leading to bacterial cell death.
Biochemical and Physiological Effects:
5-Hydroxy-1-naphthyl 3-methylbenzoate has been found to have a range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 5-Hydroxy-1-naphthyl 3-methylbenzoate has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, 5-Hydroxy-1-naphthyl 3-methylbenzoate has been shown to disrupt bacterial cell membranes, leading to bacterial cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Hydroxy-1-naphthyl 3-methylbenzoate in lab experiments is its ability to target multiple pathways, making it a potentially useful compound for the treatment of a range of diseases. However, one limitation of using 5-Hydroxy-1-naphthyl 3-methylbenzoate in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to study in certain contexts.
Zukünftige Richtungen
There are several future directions for research on 5-Hydroxy-1-naphthyl 3-methylbenzoate. One potential direction is to study the potential of 5-Hydroxy-1-naphthyl 3-methylbenzoate as a treatment for inflammatory diseases, such as rheumatoid arthritis. Another potential direction is to investigate the potential of 5-Hydroxy-1-naphthyl 3-methylbenzoate as a treatment for bacterial infections. Additionally, further research could be conducted to elucidate the exact mechanism of action of 5-Hydroxy-1-naphthyl 3-methylbenzoate.
Synthesemethoden
5-Hydroxy-1-naphthyl 3-methylbenzoate can be synthesized through a multi-step reaction process. The first step involves the reaction of 5-hydroxy-1-naphthaldehyde with methyl magnesium bromide to form 5-hydroxy-1-naphthyl methanol. This intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base to produce 5-Hydroxy-1-naphthyl 3-methylbenzoate.
Eigenschaften
Molekularformel |
C18H14O3 |
|---|---|
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
(5-hydroxynaphthalen-1-yl) 3-methylbenzoate |
InChI |
InChI=1S/C18H14O3/c1-12-5-2-6-13(11-12)18(20)21-17-10-4-7-14-15(17)8-3-9-16(14)19/h2-11,19H,1H3 |
InChI-Schlüssel |
WNUUQNXDKTTWAN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2=CC=CC3=C2C=CC=C3O |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=CC3=C2C=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)




![Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B290746.png)

![2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B290750.png)


![4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate](/img/structure/B290754.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-ethoxybenzoate](/img/structure/B290755.png)
